molecular formula C19H15BrN2 B11110850 N-[(E)-(4-bromophenyl)methylidene]-N'-phenylbenzene-1,4-diamine

N-[(E)-(4-bromophenyl)methylidene]-N'-phenylbenzene-1,4-diamine

Cat. No.: B11110850
M. Wt: 351.2 g/mol
InChI Key: GWYIVVKJFUBLOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ANILINOPHENYL)-N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINE: is an organic compound that belongs to the class of imines It is characterized by the presence of an aniline group and a bromophenyl group connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ANILINOPHENYL)-N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINE typically involves the condensation reaction between 4-anilinobenzaldehyde and 4-bromoaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated through filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(4-ANILINOPHENYL)-N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINE may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ANILINOPHENYL)-N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-ANILINOPHENYL)-N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINE: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-ANILINOPHENYL)-N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-ANILINOPHENYL)-N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINE: can be compared with other imine compounds, such as:

  • N-(4-ANILINOPHENYL)-N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINE
  • N-(4-ANILINOPHENYL)-N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]AMINE
  • N-(4-ANILINOPHENYL)-N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINE

These compounds share similar structural features but differ in the substituents on the phenyl ringN-(4-ANILINOPHENYL)-N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINE is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions.

Properties

Molecular Formula

C19H15BrN2

Molecular Weight

351.2 g/mol

IUPAC Name

4-[(4-bromophenyl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C19H15BrN2/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)22-18-4-2-1-3-5-18/h1-14,22H

InChI Key

GWYIVVKJFUBLOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br

Origin of Product

United States

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